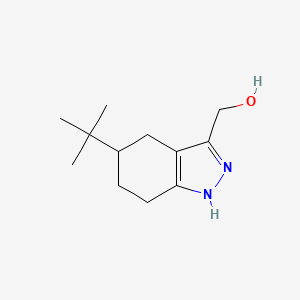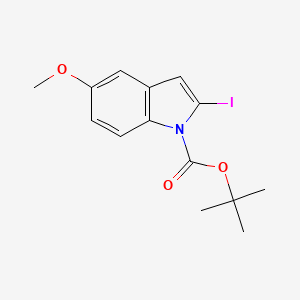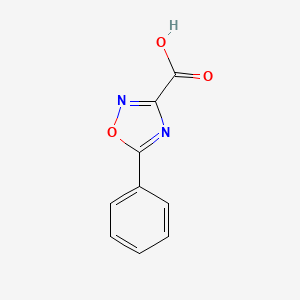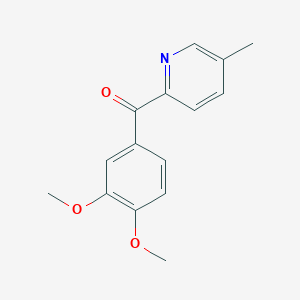
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
説明
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a chemical compound that belongs to the group of organosilicon compounds . It has a molecular weight of 442.661 and a molecular formula of C26H26O3Si2 .
Molecular Structure Analysis
The structure of this compound has been confirmed by IR and NMR spectroscopy . The structure was also determined by X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a boiling point of 210 °C and is soluble in toluene .科学的研究の応用
Synthesis and Structure
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane has been synthesized and its structure analyzed through IR and NMR spectroscopy and X-ray diffraction, which confirmed its unique structural features (Soldatenko, Sterkhova, & Lazareva, 2019).
Solubility and Thermodynamic Properties
The solubility of this compound in various solvents has been studied, showing that its solubility increases with temperature and is influenced by the solvent used. This information is crucial for its practical applications in different environments (Wu, Li, Dong, & Jiang, 2012).
Chemical Reactions and Derivatives
Research has explored the reactions of this compound with various chemicals, leading to the formation of different derivatives. These studies are significant for understanding its reactivity and potential use in the synthesis of complex compounds (Lukevics, Dirnens, Arsenyan, Popelis, & Ķemme, 1996).
Molecular Interaction Studies
The molecule's interactions with other compounds, such as amines, have been analyzed, providing insights into its potential use in supramolecular chemistry. These interactions are key to understanding its role in more complex chemical systems (O’Leary, Spalding, Ferguson, & Glidewell, 2000).
Material Synthesis and Properties
The compound has been used in synthesizing materials like siloxane-1,3-diols and siloxane-1,1,3,3-tetraol, which have unique structural properties, such as forming columnar and sheet-like arrays. These materials can be potential building blocks for more complex structures (Suyama, Nakatsuka, Gunji, & Abe, 2007).
Catalysis and Chemical Synthesis
Its use as a catalyst or reactant in chemical syntheses, such as in gold-catalyzed cycloaddition reactions, demonstrates its utility in facilitating or undergoing chemical transformations (Kotzabasaki, Lykakis, Gryparis, Psyllaki, Vasilikogiannaki, & Stratakis, 2013).
Safety and Hazards
作用機序
Target of Action
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a chemical compound that belongs to the group of organosilicon compounds
Mode of Action
It’s known that the compound’s structure was confirmed by ir and nmr spectroscopy .
Pharmacokinetics
It’s known that the compound is a solid at 20 degrees celsius .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas to maintain its stability .
生化学分析
Biochemical Properties
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of intermediate products, which may have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O3Si2/c1-27-30(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-31(28-2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHRQJOOOVAAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619793 | |
| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94593-08-5 | |
| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



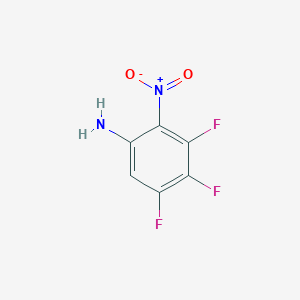
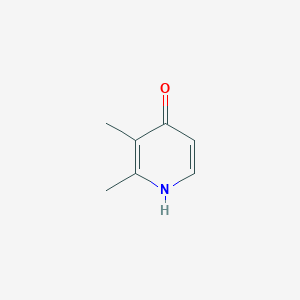
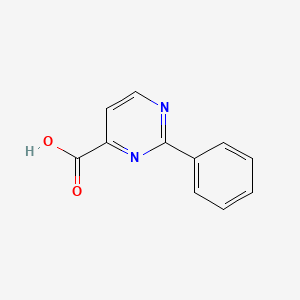



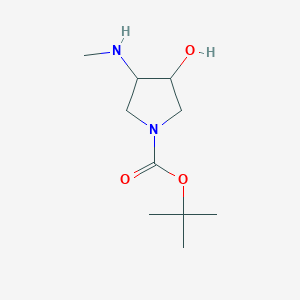
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)
